molecular formula C12H23N3O5 B605832 Azido-PEG3-CH2CO2-t-Bu CAS No. 172531-36-1

Azido-PEG3-CH2CO2-t-Bu

Cat. No.: B605832
CAS No.: 172531-36-1
M. Wt: 289.33
InChI Key: HMWOUJOCAQZURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-CH2CO2-t-Bu is a compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It belongs to the class of PEG (polyethylene glycol) linkers and is utilized in click chemistry reactions due to its azide group. This compound is significant in the field of chemical biology and medicinal chemistry for its role in facilitating the degradation of target proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-CH2CO2-t-Bu can be synthesized through a series of chemical reactions involving the introduction of an azide group and the protection of functional groups. One common method involves the reaction of PEG3 with an azide source, followed by the protection of the terminal amine group with a Boc (tert-butoxycarbonyl) group. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is often employed in this synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the product, which is crucial for its application in research and development .

Mechanism of Action

Azido-PEG3-CH2CO2-t-Bu exerts its effects through the formation of stable triazole linkages via click chemistry reactions. In the context of PROTACs, it acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG3-CH2CO2-t-Bu is unique due to its Boc-protected amine group, which provides stability and prevents unwanted reactions during synthesis. This makes it particularly useful in the controlled synthesis of PROTACs and other complex molecules .

Properties

IUPAC Name

tert-butyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(16)10-19-9-8-18-7-6-17-5-4-14-15-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWOUJOCAQZURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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